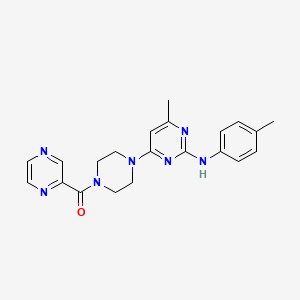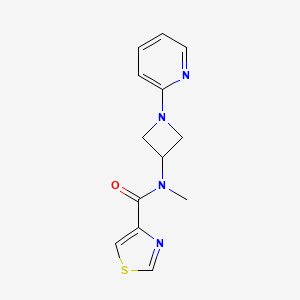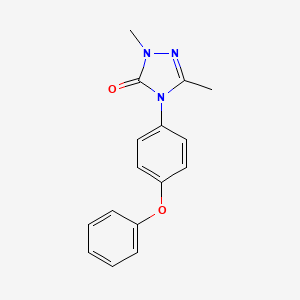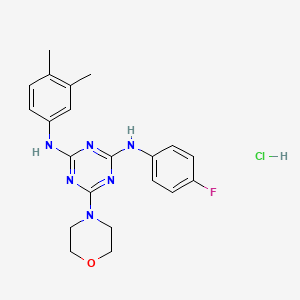![molecular formula C9H7N3O3 B3005988 Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 2408964-20-3](/img/structure/B3005988.png)
Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that serves as a scaffold for various chemical reactions and has potential applications in medicinal chemistry. It is related to several other heterocyclic compounds that have been synthesized and studied for their biological activities, such as HIV-1 integrase inhibitors, analgesic properties, antioxidant and radioprotective activities, and antiallergy agents .
Synthesis Analysis
The synthesis of this compound and its derivatives typically involves multistep reactions, including cyclocondensation and Knoevenagel-type condensation. For instance, the synthesis of related compounds has been achieved through the Atwal-Biginelli cyclocondensation reaction and the Lehnert procedure . Another method involves Biginelli three-component cyclocondensation reaction in the presence of a catalyst . These synthetic routes allow for the introduction of various substituents on the pyrido-fused ring, expanding the molecular diversity of the derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy, as well as X-ray crystallography. For example, the structure of a related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, was determined to have two conjugated aromatic rings that are almost coplanar . The crystal structure of another thienopyrimidine derivative displayed strong stacking interactions between planar molecules .
Chemical Reactions Analysis
These heterocyclic compounds can undergo various chemical reactions, including methylation, which has been used to enhance the analgesic properties of certain derivatives . The chemical modification of the pyridine moiety, such as displacement of the methyl group, has been explored to optimize biological properties . Additionally, the interaction of these compounds with DNA has been studied, suggesting a groove mode of binding via hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The crystal packing is often stabilized by intermolecular hydrogen bonds and weak π-π stacking interactions . The solubility in different solvents, such as DMSO, and the existence of tautomeric forms can be determined by spectroscopic data . These properties are crucial for their potential applications in drug design and other biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Pyrimido and Thiazolo Derivatives : Research has demonstrated the synthesis and reactions of Biginelli-compounds, leading to the formation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation processes. Such compounds are synthesized starting from derivatives like Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate, highlighting their utility as precursors in synthesizing complex heterocyclic compounds (Kappe & Roschger, 1989).
Methylation Studies : Methylation of the pyridine moiety in related molecules has been explored as a method to enhance biological properties, showing the chemical versatility of the pyrido[2,3-d]pyrimidine framework in modifying and optimizing biological activities (Ukrainets et al., 2015).
Biological and Pharmacological Applications
Antimicrobial and Antifungal Activities : A study on the synthesis of novel chromone-pyrimidine coupled derivatives reported significant antifungal and antibacterial activities. These activities underscore the potential of this compound derivatives in developing new antimicrobial agents (Tiwari et al., 2018).
Antiallergic Properties : Derivatives of this compound have been shown to enhance antiallergic activities in experimental models, indicating their potential in treating allergy-related conditions (Hermecz et al., 1983).
Mecanismo De Acción
Target of Action
The primary target of Methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate, also known as EN300-7540823, is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine . These are essential components of RNA and DNA, making DHFR a crucial target in cancer treatment .
Mode of Action
EN300-7540823 inhibits DHFR with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . As a result, the synthesis of RNA and DNA is stopped, leading to the death of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by EN300-7540823 is the folic acid pathway . By inhibiting DHFR, EN300-7540823 prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folic acid pathway . This inhibition disrupts the synthesis of purines and pyrimidines, which are necessary for DNA and RNA synthesis .
Result of Action
The primary molecular effect of EN300-7540823 is the inhibition of DHFR, leading to a decrease in the synthesis of tetrahydrofolate . This decrease, in turn, disrupts the synthesis of purines and pyrimidines, halting the production of DNA and RNA . On a cellular level, this disruption leads to the death of rapidly dividing cells, such as cancer cells .
Propiedades
IUPAC Name |
methyl 4-oxo-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-15-9(14)5-2-6-7(10-3-5)11-4-12-8(6)13/h2-4H,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMDBVGRXYLRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)



![N-(4-cyanophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3005914.png)
![Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B3005915.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3005916.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)
![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)